Germane
Description
Structure
2D Structure
Properties
CAS No. |
7782-65-2 |
|---|---|
Molecular Formula |
GeH4 |
Molecular Weight |
76.66 g/mol |
IUPAC Name |
germane |
InChI |
InChI=1S/GeH4/h1H4 |
InChI Key |
QUZPNFFHZPRKJD-UHFFFAOYSA-N |
SMILES |
[GeH4] |
Canonical SMILES |
[GeH4] |
boiling_point |
-127 °F at 760 mm Hg (NIOSH, 2016) -88.1 °C -88.5 °C -127°F |
Color/Form |
Colorless gas Shipped as a compressed gas |
density |
3.133 g/L Relative density (water = 1): 1.53 2.65(relative gas density) |
flash_point |
Flammable gas NA (Gas) |
melting_point |
-267 °F (NIOSH, 2016) -165 °C -267°F |
Other CAS No. |
7782-65-2 13765-45-2 24968-55-6 |
physical_description |
Germane is a colorless gas with a pungent odor. It is flammable. The gas is heavier than air and a flame can flash back to the source of leak very easily. It is toxic by inhalation. Prolonged exposure of the containers to fire or intense heat may result in their violent rupturing and rocketing. It is used in making electronics. COLOURLESS COMPRESSED GAS WITH PUNGENT ODOUR. Colorless gas with a pungent odor. Colorless gas with a pungent odor. [Note: Shipped as a compressed gas.] |
Pictograms |
Flammable; Compressed Gas; Acute Toxic; Irritant |
solubility |
Insoluble (NIOSH, 2016) Soluble in hot hydrochloric acid Decomposes in nitric acid Insoluble in water Solubility in water: none Insoluble |
vapor_density |
Relative vapor density (air = 1): 2.65 2.65 |
vapor_pressure |
greater than 1 atm (NIOSH, 2016) > 1 atmosphere >1 atm |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Germane and Substituted Germanes
High-Purity Synthesis Routes for Monogermane (GeH₄)
The production of electronic-grade monothis compound necessitates synthetic routes that minimize impurities to parts-per-billion levels. Several advanced methods have been developed to achieve this, moving beyond traditional chemical reduction pathways to more controlled and efficient processes.
Electrochemical Generation Techniques
Electrochemical methods offer a pathway to high-purity this compound by avoiding the use of chemical reducing agents that can introduce contaminants. This technique typically involves the electrolysis of an aqueous electrolyte solution using a germanium cathode.
In this process, a voltage is applied between a germanium metal cathode and a suitable anode, such as molybdenum or cadmium, immersed in an electrolyte. researchgate.net At the cathode, germanium is reduced to form this compound gas (GeH₄), which evolves along with hydrogen gas. researchgate.net The anode, in turn, reacts to form solid oxides. researchgate.net This method allows for precise control over the generation rate and purity of the this compound produced.
Key Parameters in Electrochemical this compound Synthesis:
| Parameter | Description | Impact on Synthesis |
| Cathode Material | Typically high-purity germanium. | The primary source of germanium for GeH₄ formation. |
| Anode Material | Molybdenum, Cadmium, or other suitable metals. | Reacts to form stable oxides, preventing contamination of the electrolyte. |
| Electrolyte | Aqueous solutions, often alkaline. | Facilitates ionic conductivity and the electrochemical reactions. |
| Applied Voltage | The potential difference between the electrodes. | Controls the rate of GeH₄ and H₂ evolution. |
Reduction of Germanium Halides and Oxides with Complex Hydrides
The reduction of germanium(IV) compounds, such as germanium dioxide (GeO₂) and germanium tetrachloride (GeCl₄), with complex metal hydrides remains a prevalent method for this compound synthesis. researchgate.net The choice of reducing agent and reaction conditions significantly influences the yield and purity of the final product.
Commonly employed complex hydrides include sodium borohydride (B1222165) (NaBH₄), potassium borohydride (KBH₄), lithium borohydride (LiBH₄), and lithium aluminum hydride (LiAlH₄). researchgate.netnih.gov Reactions are typically carried out in either aqueous or organic solvents. For instance, the reaction of sodium germanate (formed from GeO₂) with sodium borohydride in an acidic aqueous solution can produce high yields of this compound. rsc.orggoogle.com A high-yield method involves dissolving GeO₂ in an alkaline solution and then reacting it with an alkali metal borohydride before acidification with sulfuric acid. rsc.org
The use of lithium aluminum hydride in dry diethyl ether for the reduction of germanium tetrachloride is another effective laboratory-scale synthesis. wikipedia.org
Comparison of Complex Hydride Reducing Agents:
| Reducing Agent | Precursor | Solvent | Key Features |
| Sodium Borohydride (NaBH₄) | GeO₂ (as germanate) | Aqueous (acidic) | Cost-effective and widely used for industrial production. rsc.orggoogle.com |
| Potassium Borohydride (KBH₄) | GeO₂ (as germanate) | Aqueous | Similar to NaBH₄, used in typical synthesis protocols. researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | GeCl₄ | Organic (e.g., ether) | A powerful reducing agent, suitable for laboratory-scale synthesis from halide precursors. nih.govwikipedia.org |
Plasma-Assisted Synthesis Approaches
Plasma-assisted synthesis offers a unique, non-classical route to this compound production. This method involves bombarding a germanium metal target with hydrogen atoms generated in a high-frequency plasma. researchgate.net The energetic hydrogen atoms react with the germanium surface to produce both this compound (GeH₄) and dithis compound (B87215) (Ge₂H₆). researchgate.net This technique is particularly relevant in the context of semiconductor manufacturing, where plasma processes are commonplace. Electron cyclotron resonance (ECR) plasma has been utilized for the growth of germanium nanostructures from GeH₄, demonstrating the synergy between plasma environments and this compound chemistry. unm.edu
Novel Precursor Chemistry in this compound Synthesis
Research into novel precursors for this compound and germanium materials aims to overcome the hazards associated with the gaseous nature of GeH₄ and to provide alternative, often liquid, sources for deposition processes like MOVPE (Metal-Organic Vapor Phase Epitaxy) and ALD (Atomic Layer Deposition).
Organogermanium compounds have been investigated as less hazardous liquid alternatives to this compound. nih.gov Examples include:
Isobutylthis compound ((CH₃)₂CHCH₂GeH₃)
Alkylgermanium trichlorides (RGeCl₃)
Dimethylaminogermanium trichloride ((CH₃)₂NGeCl₃)
These precursors can be thermally decomposed to deposit germanium-containing films. nih.gov
Another area of development is the use of germanium(II) compounds. Divalent germanium precursors, such as germanium(II) alkoxides and amides, are being explored for the synthesis of germanium nanomaterials. nih.govmdpi.comacs.org For instance, germanium 2,6-dibutylphenoxide, a Ge(II) alkoxide, has been used for the solution-phase synthesis of germanium nanowires. mdpi.com Dihalide germylene precursors (GeX₂-Lₙ, where X is a halide and L is a Lewis base) are also being developed for low-temperature CVD/ALD of germanium-containing films. unm.edu
Zintl phases, such as Na₁₂Ge₁₇, represent another class of reactive precursors. These intermetallic compounds contain polyanionic clusters of germanium that can be reacted to form novel germanium-based materials. nih.gov
Synthesis of Higher Germanes (e.g., Dithis compound, Trithis compound)
Higher germanes, such as dithis compound (Ge₂H₆) and trithis compound (Ge₃H₈), are of interest as precursors for the low-temperature deposition of germanium thin films. They are typically produced as byproducts during the synthesis of monothis compound.
For example, the reduction of germanium dioxide with sodium borohydride not only yields this compound but also quantifiable amounts of dithis compound and traces of trithis compound. mdpi.comelsevierpure.com The hydrolysis of magnesium-germanium alloys can also produce these higher germanes. mdpi.com
A specific method for synthesizing trithis compound involves the pyrolysis of dithis compound. In this process, two moles of dithis compound can dissociate to yield one mole of this compound and one mole of trithis compound. This reaction provides a direct route to Ge₃H₈ from a more readily available higher this compound.
Stereoselective Synthesis of Chiral Organogermanes
The synthesis of chiral organogermanes, which possess a stereogenic germanium center, is a specialized area of organometallic chemistry. These compounds are valuable as chiral reagents in stereoselective synthesis. nih.gov
One approach to creating chiral organogermanes involves the use of C₂-symmetric ligands. For example, a new class of dithiogermanes has been prepared from 1,1'-binaphthyl-2,2'-dithiol. The resulting germanium chloride can be reduced with reagents like sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) to yield the corresponding chiral germanium hydrides.
These chiral germanium hydrides have been tested as enantioselective radical reducing agents for α-halo carbonyl compounds, achieving moderate enantiomeric excesses. The development of these stereoselective synthetic routes opens up possibilities for the application of chiral germanium compounds in asymmetric catalysis and synthesis. nih.gov
Catalytic Asymmetric Hydrogermylation Reactions
Hydrogermylation, the addition of a Ge-H bond across an unsaturated carbon-carbon bond, is one of the most direct and atom-economical methods for creating carbon-germanium bonds. chinesechemsoc.org The development of catalytic asymmetric versions of this reaction has been a key focus, enabling the synthesis of enantioenriched chiral germanes.
A notable advancement is the copper-catalyzed asymmetric intermolecular hydrogermylation of activated alkenes with hydrogermanes. chinesechemsoc.org This method allows for the efficient synthesis of both carbon-stereogenic (C-stereogenic) and germanium-stereogenic (Ge-stereogenic) germanes in good yields and with high enantioselectivities under mild conditions. chinesechemsoc.orgchinesechemsoc.org The success of this approach hinges on the in-situ generation of a key copper-germyl ([Cu–Ge]) species, guided by a chiral ligand, which then undergoes enantioselective insertion of the alkene. chinesechemsoc.org The choice of chiral ligand is critical for controlling both chemoselectivity and stereoselectivity. chinesechemsoc.org For instance, using a CuOAc catalyst with the chiral ligand DTBM-Segphos has proven effective for creating C-stereogenic centers, while the (S,S)-Ph-BPE ligand is used for Ge-stereogenic centers. chinesechemsoc.org
This copper-catalyzed system has been successfully applied to a range of α,β-unsaturated carbonyl compounds and dihydrogermanes, consistently producing chiral germanes with excellent enantiomeric ratios. chinesechemsoc.orgresearchgate.net
| Catalyst System | Chiral Ligand | Substrate Type | Product Type | Yield (%) | Enantiomeric Ratio (er) |
| CuOAc | DTBM-Segphos | α,β-Unsaturated Carbonyls | C-Stereogenic Germanes | High | up to 99:1 |
| Cu(OAc)₂ | (S,S)-Ph-BPE | Activated Alkenes & Dihydrogermanes | Ge-Stereogenic Germanes | Good to High | up to 99:1 |
This table summarizes representative results from copper-catalyzed asymmetric hydrogermylation reactions. chinesechemsoc.orgchinesechemsoc.org
Enantioselective Functionalization Strategies
Beyond hydrogermylation, other enantioselective strategies have been developed to create stereogenic centers at either carbon or germanium atoms.
One powerful method for constructing Ge-stereogenic centers is the desymmetric carbene insertion into the Ge-H bonds of prochiral dihydrogermanes. nih.govacs.org Research has demonstrated that a chiral rhodium phosphate catalyst can effectively decompose diaryldiazomethanes to form rhodium carbenes. nih.govacs.org These carbenes then insert enantioselectively into one of the two Ge-H bonds of a dihydrothis compound, yielding a variety of chiral germanes with high yields and excellent enantioselectivities. nankai.edu.cn This reaction proceeds under mild conditions and shows good tolerance for various functional groups. nankai.edu.cn The resulting chiral monohydrothis compound products can be further functionalized, providing a pathway to chiral tetra-substituted germanium compounds. nih.govacs.org
Another emerging area is the enantioselective functionalization of C-H bonds. While a broad field, its application to this compound synthesis is an active area of research. Strategies often involve a two-step, one-pot process where a C-H bond is first functionalized to install a temporary group, which is then substituted by a desired nucleophile in a subsequent catalytic step. escholarship.orgnih.gov This approach allows for the creation of chiral centers adjacent to the germanium atom with high enantioselectivity. escholarship.org For instance, gold-catalyzed C-H functionalization with aryl germanes has been shown to be highly efficient under mild conditions. nih.gov
| Strategy | Catalyst/Reagent | Substrate | Key Transformation | Stereocenter | Outcome |
| Desymmetric Carbene Insertion | Chiral Rhodium Phosphate | Dihydrothis compound | Enantioselective insertion into a Ge-H bond | Ge-Stereogenic | High yield, excellent enantioselectivity |
| C-H Bond Functionalization | Gold or other transition metals | Aryl/Alkyl this compound | Activation and substitution of a C-H bond | C-Stereogenic | Formation of new C-C or C-heteroatom bonds |
This table outlines key enantioselective functionalization strategies for creating chiral germanes. acs.orgnih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry—which aim to reduce waste, use less hazardous substances, and improve energy efficiency—are increasingly being applied to the synthesis of organogermanium compounds. yale.edusigmaaldrich.com
Catalysis is a cornerstone of green chemistry, and the catalytic methods described above, such as asymmetric hydrogermylation, are inherently greener than stoichiometric reactions because they use small amounts of catalysts to generate large quantities of product, thus increasing atom economy. acs.org
The use of visible-light photoredox catalysis represents another significant green approach. thieme-connect.com This technique uses light as a renewable energy source to drive chemical reactions under mild conditions, often at room temperature, thereby reducing the energy requirements of chemical processes. thieme-connect.combeilstein-journals.org Photoredox catalysis has been successfully employed for the hydrogermylation of olefins, providing a metal-free and operationally simple route to alkyl germanes. researchgate.net Furthermore, a hybrid system combining photoredox and hydrogen atom transfer (HAT) catalysis, enhanced by a diphenyldichlorothis compound cocatalyst, has been used for the α-C(sp³)-H alkylation of primary amines, showcasing the potential of germanium compounds in facilitating green chemical transformations. organic-chemistry.org
Solvent selection is another critical aspect of green chemistry. Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives. sigmaaldrich.com In some cases, solvent-free synthesis, often facilitated by techniques like ball milling (mechanochemistry), can be employed. rsc.orgcmu.edu These methods eliminate solvent waste entirely and can lead to shorter reaction times and simpler purification procedures. rsc.org For instance, the selective hydrodeoxygenation of benzylic esters, a reaction relevant to biomass valorization, has been achieved under solvent-free conditions using an iron-based catalyst. acs.org While not a direct synthesis of this compound, this demonstrates the applicability of solvent-free methods to related organometallic transformations.
| Green Chemistry Principle | Application in this compound Synthesis | Benefit |
| Catalysis | Use of transition metal catalysts (Cu, Rh) for hydrogermylation and carbene insertion. chinesechemsoc.orgnankai.edu.cn | Reduces waste by using substoichiometric amounts of reagents, increases atom economy. acs.org |
| Design for Energy Efficiency | Visible-light photoredox catalysis for hydrogermylation and C-H functionalization. researchgate.netorganic-chemistry.org | Utilizes light as a renewable energy source, allows reactions at ambient temperature, minimizing energy consumption. yale.edu |
| Safer Solvents / Solvent-Free Conditions | Exploring reactions in greener solvents or under solvent-free mechanochemical conditions. rsc.org | Eliminates or reduces the use and waste of hazardous organic solvents. sigmaaldrich.com |
| Atom Economy | Hydrogermylation as a direct addition reaction. chinesechemsoc.org | Maximizes the incorporation of all reactant materials into the final product, minimizing byproducts. acs.org |
This table illustrates the application of green chemistry principles to the synthesis of this compound and its derivatives.
Chemical Reactivity and Mechanistic Investigations of Germane and Organogermanes
Gas-Phase Reaction Mechanisms of Germane Decomposition
The gas-phase decomposition of this compound is particularly relevant in processes like chemical vapor deposition (CVD) for the production of germanium-containing materials. The decomposition can occur through various pathways, including thermal unimolecular decomposition and radical-mediated reactions.
Thermal Unimolecular Decomposition Pathways
Thermal decomposition of this compound in the gas phase primarily proceeds through unimolecular pathways, where a single molecule breaks down. The initial and main decomposition channel for GeH₄ is the elimination of molecular hydrogen (H₂) to form germylene (GeH₂) researchgate.netrsc.orgsci-hub.se. GeH₄ → GeH₂ + H₂
This reaction is considered to be in its pressure-dependent regime at certain temperatures and pressures researchgate.netresearchgate.net. Theoretical studies using ab initio molecular orbital calculations and transition state theory have been employed to model these decomposition pathways and calculate reaction rates researchgate.netrsc.orgresearchgate.netjournaldephysique.org.
Further decomposition of germylene (GeH₂) can also occur, leading to the formation of atomic germanium (Ge) and molecular hydrogen researchgate.netrsc.orgsci-hub.se. This dissociation of GeH₂ to Ge and H₂ is formally spin-forbidden and has a calculated activation energy researchgate.netrsc.org. GeH₂ → Ge + H₂
Kinetic studies, including those using shock tubes and flash pyrolysis techniques, have provided experimental data on the rates of this compound decomposition at high temperatures researchgate.netresearchgate.net. These experimental results are often compared with theoretical calculations to refine the understanding of the reaction mechanisms and determine kinetic parameters researchgate.netrsc.orgresearchgate.net.
Data on high and low-pressure kinetic constants for the decomposition of GeH₄ and GeH₂ as a function of temperature have been determined through theoretical investigations rsc.org.
| Reaction | Pressure Regime | Kinetic Constant Expression (k) | Temperature Range (K) | Pressure Range (bar) | Source |
| GeH₄ → GeH₂ + H₂ | High | 6.4 × 10¹³ (T/K)⁰.²⁷² exp(−26700 K/T) s⁻¹ | 1100-1700 | 0.0013-10 | rsc.org |
| GeH₄ → GeH₂ + H₂ | Low | 2.7 × 10⁴⁸ (T/K)⁻⁹.⁰⁵ exp(−31600 K/T) cm³/(mol s) | 1100-1700 | 0.0013-10 | rsc.org |
| GeH₂ → Ge + H₂ | High | 6.02 × 10¹² (T/K)⁰.²⁰³ exp(−19660 K/T) s⁻¹ | 1100-1700 | 0.0013-10 | rsc.org |
| GeH₂ → Ge + H₂ | Low | 1.6 × 10²⁶ (T/K)⁻³.⁰⁶ exp(−21121 K/T) cm³/(mol s) | 1100-1700 | 0.0013-10 | rsc.org |
Radical-Mediated Decomposition Kinetics
While unimolecular decomposition is significant, radical-mediated pathways can also contribute to this compound decomposition, particularly in the presence of radical species. Studies have indicated that in the gas phase, chemical reactions can favor the generation of GeH₃ radicals over GeH₂ radicals, especially in the presence of atomic hydrogen researchgate.net. Reactions between atomic hydrogen and this compound can lead to the formation of GeH₃ radicals researchgate.net.
Solution-Phase Reactivity of this compound
The reactivity of this compound in solution is distinct from its gas-phase behavior and is influenced by solvent properties and the presence of other solutes.
Acid-Base Properties and Anion Formation (e.g., GeH₃⁻)
This compound is considered to be weakly acidic wikipedia.org. In liquid ammonia (B1221849), GeH₄ can undergo ionization to form NH₄⁺ and the trihydrogen germanide anion (GeH₃⁻) wikipedia.org. GeH₄ + NH₃ ⇌ NH₄⁺ + GeH₃⁻
The formation of the GeH₃⁻ anion is a key aspect of this compound's reactivity in basic or non-aqueous media wikipedia.org. This anion is analogous to other group 14 anions like silyl (B83357) anions (SiH₃⁻).
Reactions with Alkali Metals in Non-Aqueous Media
This compound reacts with alkali metals in liquid ammonia to produce white crystalline compounds with the general formula MGeH₃, where M represents an alkali metal wikipedia.org. These compounds contain the GeH₃⁻ anion wikipedia.org. GeH₄ + M → MGeH₃ + 1/2 H₂ (in liquid NH₃)
For example, the reaction of this compound with potassium in liquid ammonia yields potassium germyl (B1233479) (KGeH₃) wikipedia.org. The structure of these MGeH₃ compounds depends on the alkali metal. Potassium and rubidium germyl compounds (KGeH₃ and RbGeH₃) have been reported to have a sodium chloride structure, suggesting free rotation of the GeH₃⁻ anion wikipedia.org. In contrast, caesium germyl (CsGeH₃) has a distorted sodium chloride structure wikipedia.org.
Reactions of hexaalkyldigermanes with alkali metals in non-aqueous solvents like hexamethylphosphoric triamide (HMPT) have also been investigated, leading to the formation of trialkylgermyl alkali metal compounds (R₃GeM) uu.nl. This involves the cleavage of the Ge-Ge bond by the alkali metal uu.nl.
Reaction Mechanisms of Organothis compound Transformations
Organogermanes, compounds containing at least one carbon-germanium bond, exhibit a wide range of transformations and reaction mechanisms. Their chemistry is often compared to that of organosilanes and organotin compounds due to germanium's position in Group 14 rsc.org.
One important class of reactions involving organogermanes is hydrogermylation, which involves the addition of a Ge-H bond across a carbon-carbon multiple bond (alkenes or alkynes) rsc.org. This reaction can be catalyzed by transition metal complexes or initiated by radicals rsc.org. Recent research has explored anionic mechanisms for hydrogermylation initiated by trialkylborohydrides, proposing a mechanism involving a trisubstituted germanide anion rsc.org.
Organogermanes also participate in cross-coupling reactions, which are valuable for forming carbon-carbon bonds rsc.orgwikipedia.orggelest.com. While initially found to be less reactive than their silicon or tin counterparts in some palladium-catalyzed cross-coupling reactions, the design of specific organogermanes and reaction conditions has allowed for their use in these transformations wikipedia.org. Mechanistic studies in cross-coupling have suggested that the activation of the C-Ge bond can occur via an electrophilic aromatic substitution (SEAr)-type pathway, particularly with electrophilic transition metal catalysts wikipedia.org.
The reactivity of organogermanes can be influenced by the nature of the organic substituents and the presence of other functional groups researchgate.net. Studies have investigated the synthesis and properties of arylgermanium compounds, noting the potential for (p-d)π interaction between the germanium atom and aryl groups researchgate.net.
Organogermanium compounds can also exist in lower oxidation states, such as +2, particularly when stabilized by bulky substituents or polydentate ligands gelest.comresearchgate.net. These low-valent organogermanium species, such as germylenes (R₂Ge:), are highly reactive intermediates that can undergo various reactions, including insertion into chemical bonds and cycloaddition reactions mdpi.com. The study of multiply bonded organogermanium compounds, analogous to alkenes and alkynes but with Ge=Ge or Ge=C bonds, is another active area, with investigations into their synthesis, structure, and reactivity mechanisms mdpi.com.
The thermal decomposition of organogermanes, such as methylthis compound, in the gas phase has also been studied to understand their decomposition pathways and kinetics acs.org.
Electrophilic Substitution Reactions on Aryl Germanes
Aryl germanes exhibit distinct reactivity in electrophilic substitution reactions, particularly halogenation. Studies have shown that aryl germanes demonstrate notable stability under harsh fluorination conditions, allowing for selective fluorination in their presence, a contrast to the behavior of silanes or boronic esters. nih.govd-nb.infonih.gov Conversely, they display superior reactivity and functional-group tolerance in electrophilic iodinations and brominations, often outperforming silanes or boronic esters under rapid and additive-free conditions. nih.govd-nb.infonih.gov
Mechanistic investigations, including computational studies, suggest a concerted electrophilic aromatic substitution mechanism for the halogenation of aryl germanes. nih.govd-nb.infonih.govscientificupdate.comresearchgate.net This concerted pathway, where the electrophile attacks the germanium-bearing carbon and the germanium leaving group departs simultaneously, is supported by computational data indicating that a traditional Wheland intermediate is not observed. nih.gov This contrasts with the behavior of some other organometallic compounds. The high stability of aryl germanes towards fluorination conditions allows for orthogonal halogenation strategies, enabling the selective introduction of different halogens (e.g., F/I, I/Br, or F/Br) with control over positional selectivity and tolerance of various functional groups. nih.govd-nb.infoscientificupdate.com
Computational studies comparing the transition-state energies for aryl germanes and aryl silanes in these reactions provide further evidence for the favored mechanism in germanes. nih.gov
Nucleophilic Additions and Substitutions Involving this compound Derivatives
Nucleophilic reactions involving this compound derivatives can encompass addition and substitution pathways. While the provided search results primarily discuss nucleophilic substitution in the context of other functional groups like carboxylic acid derivatives fiveable.mesavemyexams.comlibretexts.orgfiveable.me, the reactivity of this compound derivatives towards nucleophiles is also a relevant area.
Studies on the fragmentation of aryltrimethylthis compound cation radicals (discussed in Section 3.3.3) indicate that these species react with nucleophiles via a nucleophile-assisted (SN2) fragmentation process. acs.orgnsf.gov This highlights the susceptibility of positively charged germanium species to nucleophilic attack, leading to bond cleavage.
In the context of hydrogermylation initiated by trialkylborohydrides, an anionic mechanism is proposed, involving a trisubstituted germanide anion. chemrxiv.orgrsc.org This germanide anion acts as a nucleophile, attacking the terminal vinyl carbon of alkenes, which is the source of the observed regioselectivity. chemrxiv.orgrsc.org This exemplifies nucleophilic behavior involving negatively charged germanium species or intermediates.
Fragmentation Pathways of this compound Cation Radicals
The fragmentation pathways of this compound cation radicals have been investigated to understand their behavior under ionization conditions, such as those encountered in mass spectrometry. Aryltrimethylthis compound cation radicals, for instance, can be generated and studied using techniques like nanosecond transient absorption spectroscopy. acs.orgnsf.gov
Kinetic studies reveal that these this compound cation radicals react with nucleophiles in a process that is first-order in both the cation radicals and the nucleophiles, consistent with a bimolecular reaction. acs.orgnsf.gov Product analyses demonstrate that the fragmentation of these cation radicals leads to the cleavage of both aryl-Ge and methyl-Ge bonds. acs.org The mechanism proposed for this fragmentation is a nucleophile-assisted (SN2) process, analogous to that observed for aryltrimethylstannane cation radicals. acs.orgnsf.gov
Interestingly, while aryltrimethylthis compound cation radicals are reported to be less reactive with nucleophiles compared to their stannane (B1208499) counterparts, they still exhibit competitive cleavage of aryl and methyl radicals. acs.orgnsf.gov The selectivity for aryl versus methyl radical cleavage can be influenced by the substituents on the aryl group and the solvent used. acs.org The difference in reactivity and selectivity compared to stannane analogues may be attributed to factors such as the electronegativity of the departing radicals and the nature of the transition state for the nucleophile-assisted fragmentation. acs.orgnsf.gov
Fragmentation pathways in mass spectrometry are generally driven by the stability of the resulting radical and cation fragments. rutgers.edu Common fragmentation types include alpha fragmentation and McLafferty rearrangement in other organic molecules libretexts.orgfiveable.me, but the specific pathways for this compound cation radicals involve the cleavage of bonds to germanium after ionization.
Hydrosilylation and Hydrogermylation Mechanisms
Hydrosilylation and hydrogermylation are fundamental reactions involving the addition of Si-H or Ge-H bonds across unsaturated systems, typically alkenes or alkynes. These reactions are crucial for forming carbon-silicon and carbon-germanium bonds.
Hydrogermylation of terminal alkenes and alkynes is a powerful transformation for the catalytic synthesis of organogermanes. chemrxiv.orgrsc.org The addition of hydrogermanes across multiple carbon-carbon bonds can be initiated by various catalysts, including transition metal complexes (such as Pd, Ru, Rh, and Pt), radical initiators (like Et₃B/O₂ and AIBN), or even transition metal-free catalysts like B(C₆F₅)₃. chemrxiv.orgrsc.org
Recent research has explored alternative catalytic systems and mechanisms. For example, sodium trialkylborohydrides have been found to act as selective catalysts for the hydrogermylation of aromatic alkenes. chemrxiv.orgrsc.org In contrast to the regioselectivity observed in analogous hydrosilylation reactions, hydrogermylation catalyzed by NaHB(sec-Bu)₃ yields β-germylated products. chemrxiv.orgrsc.org Density Functional Theory (DFT) calculations suggest an anionic mechanism for this process, involving the formation of a trisubstituted germanide anion which then undergoes nucleophilic attack on the alkene. chemrxiv.orgrsc.org
Another approach involves photocatalytic hydrogermylation of electron-deficient alkenes. researchgate.net A proposed mechanism for this involves a hydrogen atom transfer (HAT) catalyst activating the Ge-H bond to generate a germanium-centered radical. researchgate.net This radical then adds to the alkene, followed by reduction and protonation steps to yield the product and regenerate the photocatalyst. researchgate.net
Radical chain mechanisms have also been proposed for the hydrogermylation of white phosphorus, initiated by near-UV irradiation. rsc.org This mechanism involves the generation of germanium-centered radicals that propagate the reaction. rsc.org
Cu-catalyzed asymmetric hydrogermylation has been developed, with mechanistic studies indicating a key [Cu/ligand-Ge] intermediate. chinesechemsoc.org The nucleophilic addition of this species to an alkene is suggested as the stereocontrol-determining step. chinesechemsoc.org
These diverse mechanistic studies highlight the varied pathways through which hydrogermylation can proceed, influenced by the catalyst and reaction conditions.
Data Table: Comparison of Halogenation Reactivity
| Substrate Type | Reaction Type | Conditions | Reactivity of Aryl Germanes | Reactivity of Aryl Silanes/Boronic Esters | Proposed Mechanism |
| Aryl Germanes | Electrophilic Iodination | Rapid, additive-free | Superior | Lower, often requires activation | Concerted Electrophilic Substitution nih.gov |
| Aryl Germanes | Electrophilic Bromination | Rapid, additive-free | Superior | Lower, often requires activation | Concerted Electrophilic Substitution nih.gov |
| Aryl Germanes | Electrophilic Fluorination | Harsh conditions (e.g., Selectfluor) | High Stability (>99% yield) | Consumed (largely unproductively) nih.gov | N/A (no reaction) |
Data Table: Aryltrimethylthis compound Cation Radical Fragmentation
| Cation Radical Substrate | Nucleophile | Solvent | Relative Reactivity (vs. Stannane) | Aryl vs. Methyl Cleavage Selectivity | Proposed Mechanism |
| (4-methoxyphenyl)trimethylthis compound cation radical | Various | CH₂Cl₂ | Lower (20-30 times) acs.orgnsf.gov | Higher Aryl selectivity acs.org | Nucleophile-assisted (SN2) acs.orgnsf.gov |
| (4-tert-butylphenyl)trimethylthis compound cation radical | Various | HFIP | - | Lower Aryl selectivity acs.org | Nucleophile-assisted (SN2) acs.org |
Data Table: Hydrogermylation Regioselectivity
| Substrate | Catalyst | Regioselectivity (Hydrogermylation) | Regioselectivity (Hydrosilylation) | Proposed Mechanism (Hydrogermylation) |
| Aromatic Alkene | NaHB(sec-Bu)₃ chemrxiv.orgrsc.org | β-germylated product chemrxiv.orgrsc.org | α-silylated product chemrxiv.orgrsc.org | Anionic (via germanide anion) chemrxiv.orgrsc.org |
Advanced Spectroscopic Characterization Methodologies for Germane and Derivatives
High-Resolution Infrared and Raman Spectroscopy for Vibrational Analysis
High-resolution infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of germane (GeH₄) and its derivatives. wikipedia.orgrenishaw.comnih.gov These methods provide a detailed "fingerprint" of the molecule, allowing for the identification of its structure, symmetry, and the nature of its chemical bonds. wikipedia.orgrenishaw.com Infrared spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. aps.org In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the energy shift of the scattered photons corresponds to the vibrational frequencies of the molecule. wikipedia.orghoriba.com
For a tetrahedral molecule like this compound (Td symmetry), there are four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate stretch (ν₃), and the triply degenerate bend (ν₄). High-resolution studies have precisely determined the frequencies of these modes. For instance, the ν₃ and ν₁ bands of the five naturally occurring isotopic species of this compound have been analyzed, yielding detailed information on their rotational and centrifugal distortion parameters. researchgate.net The analysis of the rotational structure within these vibrational bands, particularly for the ν₃ and ν₄ fundamentals, has enabled the calculation of the molecule's moment of inertia and the Ge-H bond distance. aps.org
Studies on isotopically enriched this compound, such as ⁷⁶GeH₄, have provided even more precise data, with analyses of bands in various regions of the infrared spectrum. researchgate.net For example, the stretching-bending tetrad (ν₁+ν₂, ν₁+ν₄, ν₂+ν₃, and ν₃+ν₄ bands) has been analyzed in the 2700–3200 cm⁻¹ region. researchgate.net These high-resolution investigations are crucial for understanding the complex rovibrational energy level structure, including tetrahedral splittings and resonance interactions between different vibrational states. researchgate.netresearchgate.net
The table below summarizes the fundamental vibrational frequencies for this compound.
| Vibrational Mode | Symmetry | Description | Frequency (cm⁻¹) | Spectroscopic Activity |
|---|---|---|---|---|
| ν₁ | A₁ | Symmetric Ge-H Stretch | ~2106 | Raman active |
| ν₂ | E | Symmetric Ge-H Bend | ~931 | Raman active |
| ν₃ | F₂ | Asymmetric Ge-H Stretch | ~2114 | IR and Raman active |
| ν₄ | F₂ | Asymmetric Ge-H Bend | ~822 | IR and Raman active |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Germanium Nuclei
Nuclear Magnetic Resonance (NMR) spectroscopy of germanium nuclei, specifically the ⁷³Ge isotope, provides valuable insights into the chemical environment of germanium atoms in this compound derivatives. huji.ac.il ⁷³Ge is the only NMR-active nucleus of germanium, but its observation is challenging due to its low natural abundance (7.73%), low magnetogyric ratio, and a significant nuclear quadrupole moment, which can lead to broad resonance signals. northwestern.eduresearchgate.net Despite these challenges, ⁷³Ge NMR has been successfully applied to study a variety of organogermanium compounds. northwestern.edu
The chemical shift of ⁷³Ge covers a very wide range, making it highly sensitive to the substitution pattern at the germanium atom. huji.ac.il For instance, in the series of methylgermanes (MeₓGeH₄₋ₓ), there is a progressive upfield shift in the ⁷³Ge resonance as hydrogen atoms are substituted with methyl groups. researchgate.net Similarly, the chemical shifts in aryl-substituted germanes (ArₓGeH₄₋ₓ) also show a progressive upfield shift as the number of aryl groups increases. researchgate.net
Correlations have been established between ⁷³Ge chemical shifts and the electronic effects of substituents. For example, in a series of monosubstituted aromatic trimethylgermanes, the ⁷³Ge resonances show a strong correlation with Hammett sigma constants, indicating a sensitivity to the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. nih.gov
In addition to chemical shifts, heteronuclear spin-spin coupling constants, such as ¹J(⁷³Ge-¹H), provide further structural information. For simple germanes, one-bond couplings to ¹H are typically in the range of 88 to 98 Hz. huji.ac.il
The following table presents representative ⁷³Ge NMR data for various this compound derivatives.
| Compound | ⁷³Ge Chemical Shift (δ, ppm) | ¹J(⁷³Ge-¹H) (Hz) |
|---|---|---|
| GeH₄ | -356.5 | 95.5 |
| MeGeH₃ | -234.5 | 96.5 |
| Me₂GeH₂ | -125.8 | 97.5 |
| Me₃GeH | -28.5 | 96.2 |
| EtGeH₃ | -216.9 | 95.2 |
| PhGeH₃ | -234.0 | 97.8 |
Mass Spectrometry Techniques for Molecular and Fragment Identification
Mass spectrometry (MS) is a crucial analytical technique for the identification and structural investigation of this compound and its derivatives. nih.gov A key feature in the mass spectra of germanium-containing compounds is the characteristic isotopic distribution pattern arising from germanium's five stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge). nih.govresearchgate.net This isotopic cluster provides a definitive signature for the presence of germanium in a molecule or fragment ion. nih.gov
In electron ionization mass spectrometry (EI-MS), this compound undergoes extensive fragmentation. nih.gov The molecular ion (GeH₄⁺˙) is often not observed, indicating its instability. researchgate.net The fragmentation pattern is dominated by the successive loss of hydrogen atoms, leading to ions such as GeH₃⁺, GeH₂⁺, GeH⁺, and Ge⁺. researchgate.net For higher germanes like dithis compound (B87215) (Ge₂H₆) and trithis compound (Ge₃H₈), fragmentation is also extensive, with negligible formation of the molecular ion. nih.govresearchgate.net The spectra of these higher hydrides are often dominated by ions with high metal content, such as Ge₂Hₓ⁺ and Ge₃Hₓ⁺, resulting from the elimination of hydrogen molecules. nih.gov
Gas chromatography-mass spectrometry (GC-MS) has been employed to study the impurity composition of isotopically enriched this compound, identifying various hydrocarbons, chlorogermanes, and other this compound derivatives. researchgate.net The mass spectra of these impurities also exhibit the characteristic germanium isotope clusters. researchgate.net
The table below lists common fragment ions observed in the mass spectrum of this compound.
| Ion | m/z (for ⁷⁴Ge isotope) | Proposed Identity |
|---|---|---|
| GeH₃⁺ | 77 | Loss of one H atom |
| GeH₂⁺ | 76 | Loss of two H atoms |
| GeH⁺ | 75 | Loss of three H atoms |
| Ge⁺ | 74 | Germanium ion |
Photoelectron and Inverse Photoelectron Spectroscopy for Electronic Structure Elucidation
Photoelectron spectroscopy (PES) and inverse photoelectron spectroscopy (IPES) are powerful surface-sensitive techniques for probing the electronic structure of materials, providing information about occupied and unoccupied electronic states, respectively. wikipedia.orglibretexts.orgwarwick.ac.uk
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are two variants of PES that use X-rays or UV photons to ionize a sample and eject electrons. libretexts.org By analyzing the kinetic energy of these photoelectrons, one can determine the binding energies of electrons in both core and valence levels. khanacademy.org For germanium-containing materials, XPS of the Ge 3d core level is particularly useful for distinguishing between different chemical states and bonding environments, such as metallic germanium versus germanium in an alloy or a surface layer. nih.gov High-resolution PES studies on germanium films and clusters have been used to resolve chemically shifted components, providing insight into the internal and interfacial electronic structure. nih.govresearchgate.net
Inverse Photoelectron Spectroscopy (IPES) is complementary to PES. wikipedia.orgkratos.com In IPES, a beam of electrons with a well-defined energy is directed at the sample. specs-group.com When these electrons transition into unoccupied states above the Fermi level, photons are emitted. warwick.ac.uk Detecting the energy of these photons allows for the mapping of the unoccupied density of states, including the conduction band minimum and other empty orbitals. kratos.comspecs-group.com This provides crucial information for determining the band gap of semiconducting materials. kratos.com While specific IPES studies on gaseous this compound are not common, the technique is invaluable for characterizing the electronic properties of germanium-based surfaces and thin films, which are often grown from this compound precursors.
Together, PES and IPES can provide a comprehensive picture of the electronic band structure of this compound-derived materials, as summarized in the table below.
| Technique | Probe Particle | Detected Particle | Information Obtained |
|---|---|---|---|
| Photoelectron Spectroscopy (PES) | Photon (X-ray or UV) | Electron | Occupied electronic states (core and valence levels), binding energies, work function |
| Inverse Photoelectron Spectroscopy (IPES) | Electron | Photon | Unoccupied electronic states (conduction band), electron affinity |
Time-Resolved Spectroscopic Studies of this compound Reaction Intermediates
Time-resolved spectroscopy is essential for studying the kinetics and mechanisms of chemical reactions by observing short-lived reactive intermediates. nih.gov Techniques like laser flash photolysis coupled with transient absorption spectroscopy allow for the generation and direct detection of species such as germylenes (GeR₂) and digermenes (R₂Ge=GeR₂), which are key intermediates in many reactions involving this compound and its derivatives. acs.orgresearchgate.net
For example, time-resolved studies have been conducted on germylene (GeH₂), generated by the laser flash photolysis of precursors like 3,4-dimethyl-1-germacyclopent-3-ene. rsc.org By monitoring the decay of the GeH₂ transient absorption signal in the presence of a reactant, absolute rate constants for its reactions can be determined. rsc.org Such studies have been performed for the reaction of GeH₂ with various molecules, revealing mechanistic details. For instance, the reaction of GeH₂ with triethylthis compound (B74486) was found to have a negative activation energy, suggesting the involvement of an intermediate complex in the Ge-H insertion process. rsc.org
The reactivity of substituted germylenes, like dimethylgermylene (GeMe₂) and diphenylgermylene (GePh₂), has also been extensively investigated using these methods. acs.orgresearchgate.net These studies provide rate constants for reactions such as dimerization to form digermenes, and reactions with various trapping agents. The transient species are identified by their characteristic UV-Vis absorption spectra. acs.org
Time-resolved Raman spectroscopy is another powerful tool that provides structural information on reactive intermediates. nih.gov By obtaining the vibrational spectrum of a transient species, detailed insights into its geometry and bonding can be gained, complementing the kinetic data from transient absorption studies. nih.gov
The table below summarizes key findings from time-resolved studies of this compound-related intermediates.
| Reactive Intermediate | Generation Method | Detection Technique | Key Research Findings |
|---|---|---|---|
| Germylene (GeH₂) | Laser flash photolysis of 3,4-dimethyl-1-germacyclopent-3-ene | Transient UV-Vis Absorption Spectroscopy | Determination of rate constants for addition and insertion reactions; evidence for complex mechanisms. rsc.org |
| Diphenylgermylene (GePh₂) | Laser photolysis of germacyclopent-3-enes | Transient UV-Vis Absorption Spectroscopy | Characterization of transient absorption spectrum (λₘₐₓ ≈ 500 nm); measurement of absolute rate constants for reactions with various scavengers. acs.orgresearchgate.net |
| Tetramethyldigermene (Me₂Ge=GeMe₂) | Dimerization of GeMe₂ | Transient UV-Vis Absorption Spectroscopy | Identification of transient absorption (λₘₐₓ ≈ 370 nm); study of its reactivity. researchgate.net |
Computational and Theoretical Chemistry of Germane
Quantum Chemical Calculations of Germane Molecular Structure and Bonding
Quantum chemistry offers a powerful toolkit for understanding the fundamental nature of this compound's structure and the covalent bonds between germanium and hydrogen atoms.
Ab initio and Density Functional Theory (DFT) are two cornerstone approaches in quantum chemical calculations. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without empirical data, using only fundamental physical constants. britannica.com Methods like the Hartree-Fock (HF) theory provide a foundational, albeit approximate, description, which can be systematically improved upon. researchgate.net
DFT, on the other hand, is a method that focuses on the electron density rather than the complex many-electron wavefunction. researchgate.net This approach has become exceedingly popular due to its favorable balance of computational cost and accuracy. researchgate.netresearchgate.net In principle, DFT is an exact method, but in practice, it relies on approximate forms of the exchange-correlation functional, which describes the quantum mechanical effects of electron exchange and correlation. stackexchange.com
For this compound, both ab initio and DFT calculations have been employed to determine its equilibrium geometry. These calculations predict a tetrahedral structure, consistent with experimental observations. The accuracy of the predicted bond lengths and angles depends on the level of theory and the basis set used.
Table 1: Calculated vs. Experimental Molecular Geometry of this compound
| Method/Functional | Basis Set | Ge-H Bond Length (Å) | H-Ge-H Bond Angle (°) |
|---|---|---|---|
| B3LYP | aug-cc-pvtz | 1.526 | 109.47 |
| CCSD(T) | aug-cc-pvtz | 1.517 | 109.47 |
| Experimental | 1.525 | 109.47 |
This table presents a comparison of this compound's geometry calculated with a DFT method (B3LYP) and a high-level ab initio method (CCSD(T)), against experimental values. Data sourced from computational chemistry studies. researchgate.net
Electron correlation refers to the interaction and influence that electrons in a multi-electron system have on each other's motion. wikipedia.org The Hartree-Fock method, a fundamental ab initio approach, approximates these interactions in an averaged way and neglects the instantaneous repulsion between electrons, leading to inaccuracies. researchgate.netfiveable.me The energy difference between the exact non-relativistic energy and the Hartree-Fock energy is known as the correlation energy. wikipedia.org
Accurately accounting for electron correlation is crucial for precise predictions of molecular properties. researchgate.net For this compound, this is achieved through post-Hartree-Fock methods or sophisticated DFT functionals. Post-Hartree-Fock methods include Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory. researchgate.net Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in quantum chemistry for its high accuracy in capturing electron correlation effects. researchgate.netresearchgate.net
Studies on this compound decomposition have utilized high-level CCSD(T) calculations to compute accurate energies for reactants and transition states, demonstrating the importance of including electron correlation for reliable kinetic predictions. researchgate.net The choice of method directly impacts the calculated bond energies and potential energy surfaces, which are critical for understanding chemical reactivity.
Simulation of this compound Gas-Phase Reactions
Computational simulations are indispensable for mapping out the complex reaction networks involved in the gas-phase chemistry of this compound, particularly its thermal decomposition, which is a key process in chemical vapor deposition (CVD).
Transition State Theory (TST) is a fundamental framework for calculating the rates of chemical reactions. britannica.com It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a configuration at the maximum point of energy along the reaction path. britannica.comjohnhogan.info The rate of the reaction is then determined by the rate at which these transition states proceed to form products. britannica.com
For the thermal decomposition of this compound, TST, often in its unimolecular form as Rice-Ramsperger-Kassel-Marcus (RRKM) theory, is used to calculate rate constants for various decomposition channels. researchgate.netresearchgate.net Computational studies have identified the primary decomposition pathway as the elimination of molecular hydrogen to form germylene:
GeH₄ → GeH₂ + H₂ researchgate.net
Subsequent reactions, such as the decomposition of germylene, are also analyzed. researchgate.net By calculating the structures and vibrational frequencies of the reactants and the transition states at a high level of theory (e.g., B3LYP for geometries and CCSD(T) for energies), researchers can determine the activation energies and predict reaction rates as a function of temperature and pressure. researchgate.netresearchgate.net These theoretical rates show good agreement with available experimental data. researchgate.net
Table 2: Calculated High-Pressure Arrhenius Parameters for this compound Decomposition
| Reaction Channel | log A (s⁻¹) | Ea (kcal/mol) |
|---|---|---|
| GeH₄ → GeH₂ + H₂ | 15.5 | 54.3 |
| GeH₄ → GeH₃ + H | 16.0 | 88.0 |
This table shows calculated high-pressure limit Arrhenius parameters for the two main initial decomposition channels of this compound, as determined by RRKM calculations based on quantum chemical data. researchgate.netresearchgate.net
Molecular Dynamics (MD) simulations provide a time-resolved view of chemical processes by solving Newton's equations of motion for a system of atoms and molecules. d-nb.info Unlike TST, which focuses on a specific point on the potential energy surface, MD simulates the complete trajectory of the system, offering insights into the dynamic aspects of reactions.
Ab initio MD (AIMD) combines molecular dynamics with quantum chemical calculations performed "on-the-fly" for the forces between atoms. This allows for the simulation of bond breaking and formation without a pre-defined potential energy surface. For complex processes like the combustion of methane, neural network-based MD simulations have successfully unraveled intricate reaction networks. d-nb.info
While detailed MD studies focusing solely on this compound decomposition are less common than kinetic modeling studies, the methodology is highly applicable. Such simulations could reveal non-statistical dynamic effects and complex, multi-step reaction pathways in the gas phase that might not be captured by traditional TST models. They are particularly useful for understanding the initial stages of nucleation and particle formation from this compound precursors at high temperatures and pressures.
Computational Modeling of this compound Surface Interactions
The interaction of this compound with surfaces is the basis for its use in the semiconductor industry for depositing germanium and silicon-germanium films via CVD. Computational modeling, primarily using DFT, is a key tool for understanding the atomic-scale mechanisms of these processes. mghpcc.org
DFT calculations are used to model the adsorption, diffusion, and reaction of this compound and its decomposition products (e.g., GeH₃, GeH₂) on semiconductor surfaces like Si(100) and Ge(100). These simulations can determine the most stable adsorption sites, calculate adsorption energies, and map out the potential energy surface for surface reactions. fu-berlin.de
Key findings from these computational studies include:
Adsorption Mechanisms: this compound can adsorb molecularly or dissociatively on semiconductor surfaces. Calculations help determine the energy barriers separating these states and the most likely pathways for initial decomposition.
Surface Diffusion: The mobility of adsorbed species like GeH₂ on the surface is critical for film growth. DFT can calculate the energy barriers for diffusion, providing data for larger-scale kinetic Monte Carlo simulations of film morphology.
Hydrogen Desorption: The removal of hydrogen from the surface is often the rate-limiting step in CVD. Computational models can elucidate the mechanisms and energetics of hydrogen desorption, helping to optimize process conditions.
By employing DFT calculations within a slab model representation of the surface, researchers can investigate how surface structure and electronic properties influence reactivity. fu-berlin.de This fundamental understanding is crucial for the rational design of advanced materials and deposition processes. youtube.com
Table 3: Computationally Derived Properties of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | GeH₄ |
| Germylene | GeH₂ |
| Hydrogen | H₂ |
Adsorption and Desorption Processes on Material Surfaces
Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of this compound adsorption and desorption on various substrates. These processes are fundamental to the growth of germanium thin films and nanostructures via Chemical Vapor Deposition (CVD).
Theoretical studies have explored the interaction of germanium hydrides with semiconductor surfaces. For instance, DFT calculations have been employed to investigate the adsorption of hydrogen and its isotopes on germanium surfaces, such as Ge(100). These studies reveal that the germanium atoms on a clean Ge(100) surface can be displaced from their standard lattice positions. The adsorption of hydrogen restores these germanium atoms to their normal sites. The sticking probability of hydrogen on a bare germanium surface at room temperature is computationally estimated to be approximately 1 x 10⁻⁴.
The adsorption energy, a key parameter determining the stability of the adsorbed species, can be calculated using the following formula, where a negative value indicates a favorable adsorption process:
E_adsorption = E_total_system - (E_slab + E_molecule)
DFT calculations provide the total energies for the combined system (molecule on the surface), the isolated surface (slab), and the isolated molecule. Van der Waals corrections are often included in these calculations to accurately represent the long-range dispersion forces that can be significant in physisorption processes.
The nature of the bonding between the adsorbate and the surface is also a critical aspect explored by computational models. For example, in the case of hydrogen on germanium, the interaction involves the formation of Ge-H bonds, a process central to the decomposition of this compound during CVD. The analysis of charge density differences and density of states (DOS) can reveal the extent of charge transfer and the formation of chemical bonds between the this compound fragments and the surface atoms.
Desorption processes, the reverse of adsorption, are also modeled computationally to understand the conditions required to remove species from a surface. Temperature Programmed Desorption (TPD) experiments can be simulated to predict desorption energies and kinetics, providing a comprehensive picture of the surface chemistry that governs thin film growth.
Precursor Design via Atomistic Modeling for Chemical Vapor Deposition
Atomistic modeling plays a crucial role in the rational design of novel precursors for CVD, aiming to achieve better control over film purity, conformality, and deposition temperature. The ideal CVD precursor should exhibit high volatility, thermal stability during transport to the reactor, and clean decomposition on the substrate surface at a desired temperature.
Computational chemistry offers a powerful toolkit to predict these properties for candidate germanium hydride molecules before their synthesis, thereby accelerating the development of new precursors. Key parameters evaluated through atomistic simulations include:
Volatility : Related to the intermolecular forces, which can be estimated from the molecular structure and electronic properties.
Thermal Stability : Bond dissociation energies can be calculated to predict the temperature at which the precursor molecule will start to decompose.
Decomposition Pathways : Quantum chemical simulations can map out the potential energy surface for the decomposition reactions of the precursor on a specific substrate. This helps in identifying the likely reaction byproducts and assessing the probability of incorporating impurities into the growing film.
For instance, multiscale modeling, which combines quantum mechanical calculations for chemical reactions with classical simulations for larger-scale phenomena like surface diffusion, provides a comprehensive view of the CVD process. Kinetic Monte Carlo (KMC) simulations, parameterized with data from DFT calculations, can predict the growth rates and morphology of the deposited films under various process conditions.
Recent research has focused on designing single-source precursors that contain both germanium and other elements to deposit binary materials like iron germanides. Computational modeling can assist in designing the molecular structure of such precursors to ensure the desired stoichiometry in the final film. The thermal decomposition of these precursors is often studied experimentally using Thermogravimetric Analysis (TGA), and these results can be correlated with computational predictions of their decomposition pathways.
The table below summarizes the key properties of an ideal CVD precursor and how they are assessed using computational methods.
| Desired Precursor Property | Computational Assessment Method |
| High Volatility | Calculation of intermolecular forces, vapor pressure estimation. |
| Thermal Stability | Calculation of bond dissociation energies, simulation of gas-phase reactions. |
| Clean Decomposition | Mapping of reaction pathways on the substrate, identification of byproducts. |
| High Purity of Film | Prediction of impurity incorporation based on decomposition pathways. |
| Controlled Reactivity | Calculation of activation barriers for surface reactions. |
By leveraging atomistic modeling, researchers can screen a wide range of potential germanium hydride precursors and identify the most promising candidates for experimental investigation, leading to the development of more efficient and precise CVD processes.
Theoretical Prediction of Novel Germanium Hydride Structures
Computational materials science, particularly through the use of ab initio evolutionary algorithms, has become a powerful tool for predicting the existence of new materials with novel properties under various conditions, such as high pressure. These methods systematically explore the potential energy landscape of a given chemical system to identify stable and metastable crystal structures.
In the context of germanium hydrides, these predictive studies have yielded fascinating results, suggesting the existence of new compounds with unique electronic and structural characteristics. One of the most significant predictions is the behavior of this compound (GeH₄) under extreme pressures. While this compound is a gas at ambient conditions, computational studies predict that it solidifies and undergoes several phase transitions as pressure increases.
An ab initio evolutionary algorithm was used to explore the Ge-H system at pressures up to 400 GPa. This approach led to the prediction of a novel phase of this compound with a C2/m crystal structure, which is calculated to be energetically more favorable than previously proposed structures at pressures above 278 GPa. Remarkably, this high-pressure phase of this compound is predicted to be a metallic superconductor with a critical temperature (Tc) of approximately 67 K at 280 GPa.
Furthermore, these computational studies predict that at pressures exceeding 300 GPa, this compound becomes unstable and decomposes into elemental hydrogen and a new, hydrogen-rich germanium hydride with the stoichiometry Ge₃H₁₁. This predicted compound, with a crystal structure belonging to the I4̅m2 space group, is also expected to be a superconductor with a Tc of 43 K at 285 GPa.
The predicted high-pressure phases of germanium hydrides are summarized in the table below.
| Compound | Predicted Stable Pressure Range (GPa) | Crystal Structure (Space Group) | Predicted Properties |
| GeH₄ | > 278 | C2/m | Metallic, Superconducting (Tc ≈ 67 K at 280 GPa) |
| Ge₃H₁₁ | > 285 | I4̅m2 | Metallic, Superconducting (Tc ≈ 43 K at 285 GPa) |
These theoretical predictions open up new avenues for experimental research in high-pressure physics and chemistry. The discovery of superconductivity in these hydrogen-rich compounds is particularly significant, as it aligns with the broader search for high-temperature superconductors. The superconductivity in these predicted germanium hydrides is thought to arise from strong electron-phonon coupling associated with the vibrational modes of the hydrogen atoms.
Beyond high-pressure phases, theoretical studies also explore the structures and stability of other, more complex germanium hydrides. These investigations provide fundamental insights into the chemical bonding and potential applications of this class of compounds.
Applications of Germane in Advanced Materials Synthesis
Germane as a Precursor in Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a widely used technique for producing thin films and coatings, and this compound is a common precursor for depositing germanium-containing layers. rsc.org The CVD process involves the reaction of gaseous precursors at elevated temperatures and pressures to form a solid film on a substrate. rsc.org The fundamental parameters controlling the CVD process include substrate temperature, reactor pressure, precursor feed rate, and the chemical nature of the precursors and carrier gases. rsc.org
Epitaxial Growth of Germanium and Silicon-Germanium Thin Films
This compound (GeH₄) is frequently employed for the epitaxial growth of germanium (Ge) and silicon-germanium (SiGe) thin films on silicon (Si) substrates. aip.orgwarwick.ac.uk Epitaxy refers to the growth of a single-crystal film that follows the crystalline structure and orientation of the underlying substrate. warwick.ac.uk High-quality epitaxial growth of germanium on silicon is challenging due to the significant 4.2% lattice mismatch between the two materials. warwick.ac.uk
Techniques like Reduced Pressure Chemical Vapor Deposition (RP-CVD) are commonly used for this purpose. warwick.ac.uk In RP-CVD, this compound thermally decomposes on the substrate surface to deposit germanium. warwick.ac.uk The growth of Ge by GeH₄ can be described by the reaction: GeH₄ → Ge + 2H₂. warwick.ac.uk
For SiGe film growth, this compound is typically used in conjunction with silane (B1218182) (SiH₄) or disilane (B73854) (Si₂H₆). aip.orgdiva-portal.org The composition of the SiGe film can be controlled by adjusting the ratio of the silicon and germanium precursors in the gas phase. diva-portal.org Germanium-rich SiGe films have been epitaxially grown on Si substrates using techniques like ultrahigh vacuum chemical-vapor deposition (UHV/CVD) with this compound and silane gases. aip.org
Data from research on SiGe growth kinetics in RP-CVD using dithis compound (B87215) (Ge₂H₆) and disilane (Si₂H₆) shows that increasing the dithis compound flow and decreasing the process temperature leads to an increase in the germanium concentration in the final layer. researchgate.net
Process Parameters and Growth Kinetics in CVD
The growth kinetics in CVD are governed by chemical kinetics and energy input, which in turn influence material characteristics such as adhesion, morphology, microstructure, and crystallinity. rsc.org Key process parameters include temperature, pressure, and precursor partial pressure. aip.orgmdpi.com
Studies on the kinetics of germanium nanowire growth using a Ni-based catalyst and this compound precursor have identified different rate-limiting steps depending on the temperature. aip.org At higher temperatures (345–375 °C), mass transport of the this compound precursor to the catalyst surface appears to be rate-limiting. aip.org At lower temperatures (<345 °C), the rate-limiting step is either the surface reaction of GeH₄ on the catalyst or the incorporation of Ge into the nanowire at the wire/catalyst interface. aip.org The growth rate of germanium nanowires has been observed to increase almost linearly with increasing this compound partial pressure at certain temperatures. aip.org
In the case of epitaxial Ge films on Si using hot-wire CVD, the deposition rate is critical for obtaining thick epitaxial films. aip.org Growth rate in CVD can be split into temperature-limited growth and mass flow-limited growth regimes. warwick.ac.uk
Interactive Table 1: Example CVD Growth Parameters and Observed Effects
| Parameter | Variation | Effect on Growth Rate (Ge NWs, Ni catalyst) | Effect on Ge Content (SiGe, RP-CVD) | Source |
| Temperature | Higher | Mass transport limited | Not specified | aip.org |
| Temperature | Lower | Surface reaction or incorporation limited | Increase | researchgate.netaip.org |
| This compound Partial Pressure | Increasing | Increases linearly (at certain T) | Not specified | aip.org |
| Dithis compound Flow (relative) | Increasing | Not specified | Increase | researchgate.net |
Precursor Design for Low-Temperature Deposition
Achieving high-quality epitaxial growth at lower temperatures is desirable for reducing the thermal budget in semiconductor processing. diva-portal.org this compound conventionally requires deposition temperatures above 500 °C for forming germanium films in CVD, although lower temperatures like 350 °C have been reported for epitaxial growth on silicon using techniques like hot-wire CVD and reactive thermal CVD. aip.orggoogle.comresearchgate.net Other germanium precursors may require temperatures above 350 °C or exhibit insufficient vapor pressure or low growth rates. google.comgoogle.com
Ideally, germanium precursors for CVD/ALD processes would allow for deposition at temperatures around 300 °C and below, enabling high deposition rates and low impurity concentrations. google.comgoogle.com Research is ongoing to develop new germanium precursors that facilitate low-temperature deposition. google.comgoogle.com For instance, dithis compound (Ge₂H₆) has been investigated as a low-temperature Ge precursor for CVD, enabling high-quality epitaxial Ge growth on Si at temperatures as low as 275 °C. researchgate.net The higher surface reactivity of dithis compound compared to this compound can yield significantly higher growth rates at similar temperatures and precursor partial pressures. researchgate.net
Atomic Layer Deposition (ALD) Utilizing this compound Precursors
Atomic Layer Deposition (ALD) is another vapor-phase thin-film deposition method that is chemically similar to CVD but offers superior conformality and atomic-scale thickness control, making it advantageous for nanosized device manufacturing. sigmaaldrich.comnih.gov While ALD precursor materials can often be used for CVD, the reverse is not always true. sigmaaldrich.com The ALD process relies on sequential, self-limiting gas-surface reactions. sigmaaldrich.com
This compound has been used as a precursor in ALD processes for depositing germanium-containing films. For example, this compound diluted in hydrogen has been used as a precursor for germanium deposition in conjunction with ALD of other materials like LiₓAlᵧSi₂O on SiGe nanowires. aip.org
Research is also exploring new germanium precursors specifically designed for ALD of germanium-containing materials like germanium oxide (GeO₂) and germanium-antimony-tellurium (GST) films. google.comnih.govresearchgate.net These new precursors aim to enable lower deposition temperatures and improve film properties compared to using this compound, which typically requires higher temperatures in conventional processes. google.comgoogle.com For instance, novel germanium amidinate complexes and germanium(II) amides are being investigated as potential precursors for CVD/ALD of metal-containing thin films, including GST alloys, at lower temperatures. google.comgoogle.comresearchgate.net
Synthesis of Germanium Nanostructures (Nanowires, Quantum Dots)
This compound plays a significant role in the synthesis of germanium nanostructures, such as nanowires and quantum dots, often through vapor-phase deposition methods. spie.orgdiva-portal.org
Germanium nanowires can be synthesized using techniques like the Vapor-Liquid-Solid (VLS) process, where this compound acts as the germanium precursor and a metal like gold (Au) or nickel (Ni) serves as a catalyst. aip.orgresearchgate.net In the VLS process, the precursor decomposes and germanium dissolves into the liquid catalyst nanoparticle, from which it then crystallizes to form the nanowire. aip.orgspie.org Mono-germane (GeH₄) has been used as the precursor with a sputtered gold layer as the catalyst for cultivating Ge nanowires with controlled diameters. researchgate.net The growth kinetics of nanowires using this compound can be influenced by parameters such as temperature and precursor partial pressure. aip.org
Germanium quantum dots (Ge QDs) have attracted attention due to their size-dependent electrical and optical properties, including quantum confinement effects. diva-portal.org These properties make them interesting for applications in thermoelectric devices and potentially optoelectronics. spie.orgdiva-portal.org Reduced Pressure Chemical Vapor Deposition (RPCVD) using this compound gas on silicon substrates has been employed to synthesize Ge QDs. diva-portal.org The size and properties of the quantum dots can be influenced by deposition parameters like temperature and deposition time. diva-portal.org Shorter deposition times have been shown to result in smaller dots and higher relative strain, potentially leading to increased electrical conductivity. diva-portal.org
Interactive Table 2: Synthesis of Germanium Nanostructures using this compound
| Nanostructure | Synthesis Method | This compound Role | Catalyst (if applicable) | Key Parameters Affecting Properties | Source |
| Germanium Nanowires | VLS | Germanium precursor | Au, Ni | Temperature, Precursor partial pressure | aip.orgresearchgate.net |
| Germanium Quantum Dots | RPCVD | Germanium source | Not specified | Temperature, Deposition time | diva-portal.org |
This compound in the Fabrication of Optoelectronic Materials
Germanium and silicon-germanium alloys are important materials in the fabrication of optoelectronic devices due to their optical and electrical properties. aip.orgmdpi.comresearchgate.net this compound is a key precursor in depositing these materials for optoelectronic applications, particularly in the context of integrating optoelectronics with silicon-based platforms. mdpi.comresearchgate.net
Epitaxial growth of germanium layers on silicon substrates is attractive for monolithic photonic integrated circuits (PIC). researchgate.net Low threading dislocation density and low surface roughness of the Ge layer are crucial for the performance of Ge optoelectronic devices. researchgate.net this compound-based CVD processes are used to grow these epitaxial Ge layers. aip.orgresearchgate.net
Germanium-rich SiGe films grown using this compound and silane precursors by techniques like UHV/CVD have been used to fabricate p-i-n diodes, demonstrating their quality for optoelectronic applications. aip.org These films can exhibit tensile strain, which can lead to a reduction in the direct band gap, a property relevant for optical absorption and emission in optoelectronic devices. aip.org
Germanium thin films deposited using this compound also find applications in waveguides in integrated photonic circuits and as buffer layers for the growth of other group IV alloys like GeSn and SiGeSn on Si substrates, which are relevant for light source applications. mdpi.com SiGeSn alloys, grown using precursors like dithis compound and tin tetrachloride, are being explored as group IV semiconductors for direct integration of optical designs on Si platforms. researchgate.netresearchgate.net
The ability to control the composition, strain, and crystalline quality of germanium and silicon-germanium materials through this compound-based deposition techniques is essential for tailoring their optoelectronic properties and enabling their use in devices such as photodetectors, solar cells, and integrated photonic circuits. aip.orgmdpi.comresearchgate.net
Integration of this compound Chemistry in Semiconductor Manufacturing Processes
The integration of this compound chemistry is fundamental to several semiconductor manufacturing processes, most notably in the epitaxial growth of germanium (Ge) and silicon-germanium (SiGe) layers. Epitaxy, derived from Greek words meaning "above" and "in an ordered manner," refers to the deposition of a crystalline layer on a crystalline substrate with a specific orientation. tnsc-innovation.com This process is vital for creating the layered structures that form the basis of semiconductor devices. cadence.com
Chemical Vapor Deposition (CVD) is a primary method where this compound is utilized. qutube.nlsci-hub.se In CVD, precursor gases, including this compound, are introduced into a reactor chamber containing a heated substrate. wikipedia.org The gases decompose upon reaching the hot surface, and the constituent atoms are incorporated into a growing crystalline layer. wikipedia.org Reduced-pressure CVD (RPCVD) is a standard technique for SiGe growth in both research and industrial settings. qutube.nl
Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor-Phase Epitaxy (MOVPE) or Organometallic Vapor-Phase Epitaxy (OMVPE), is another significant CVD technique where this compound or related germanium precursors like tetraethyl this compound can be employed. wikipedia.orggoogle.comaip.org MOCVD is widely used for growing complex semiconductor multilayer structures, including those based on Group IV semiconductors like SiGe. wikipedia.org
This compound serves as the conventional precursor for germanium deposition in these CVD processes. google.com The decomposition of this compound (GeH₄) at elevated temperatures releases germanium atoms, which then deposit epitaxially on the substrate. For instance, in the deposition of SiGe films, silane (SiH₄) or dichlorosilane (B8785471) (SiH₂Cl₂) are often used alongside this compound as the silicon source. qutube.nlgoogle.comresearchgate.net The composition of the resulting SiGe alloy can be controlled by adjusting the relative concentrations of the silicon and germanium precursors in the gas phase. aixtron.com
Selective epitaxy is a technique where deposition occurs only on exposed semiconductor regions of a substrate, while no net growth occurs on dielectric areas. google.com This selectivity is often achieved by co-flowing an etchant gas, such as hydrogen chloride (HCl), along with the deposition precursors like this compound. google.com Selective SiGe epitaxy is used in fabricating various semiconductor device structures, including elevated source/drains and base layers of bipolar devices. google.com
Research highlights the importance of process parameters such as temperature, gas flow rates, and pressure in controlling the growth rate, composition, and crystalline quality of the deposited layers. For example, this compound typically requires film growth temperatures of approximately 500°C for thermal CVD applications, although lower temperatures (e.g., 400°C or less) can be used in some selective epitaxy methods. google.comgoogle.com Higher temperatures (700-1100°C) can cause premature decomposition of this compound, leading to particle formation and reduced growth rates. google.com
The integration of this compound-based processes is crucial for the development of advanced semiconductor devices, including high-speed electronics and transistors, by enabling the precise growth of SiGe alloys and pure Ge layers with tailored electrical properties. researchgate.netresearchgate.net The ability to control the incorporation of germanium into silicon allows for bandgap engineering and the introduction of lattice strain, which can enhance carrier mobility and device performance. researchgate.netgrish.com
Despite its widespread use, this compound is a gas under standard conditions and requires careful handling due to its properties. google.com Research continues to explore optimized CVD processes and alternative precursors for germanium deposition to address manufacturing challenges and improve efficiency. google.comresearchgate.net
The semiconductor industry, particularly in regions like Germany, places significant emphasis on advanced manufacturing processes and materials, with initiatives focused on fostering innovations in semiconductor manufacturing, including partnerships between universities, research institutes, and industry. talke.commerckgroup.com Germany is recognized as a key global producer of semiconductor equipment and plays an important role in power and optical chips, and sensor technology. gtai.deifo.de
Data related to this compound use in CVD:
| Process Type | Precursors Used | Typical Temperature Range (°C) | Application Examples |
| CVD | GeH₄, SiH₄, SiH₂Cl₂ (+ H₂) | 500 - 1100 | Epitaxial SiGe and Ge layer growth |
| RPCVD | GeH₄, SiH₄ (+ H₂) | Varied (often lower for strained layers) | High-quality SiGe growth for research and industry qutube.nl |
| Selective CVD | GeH₄, SiH₄, SiH₂Cl₂ + Etchant (e.g., HCl) | < 500 - > 500 | Elevated source/drains, bipolar device layers google.com |
| MOCVD | Tetraethyl this compound, other Ge precursors | 400 - 1300 | Growth of Ge-containing layers, including GeO₂ aip.org |
Note: Temperatures and specific parameters can vary widely depending on the desired material properties and specific process details.
Germane in Catalytic Systems
Germane-Mediated Catalytic Reactions
This compound and hydrogermanes (compounds containing a Ge-H bond) participate in a variety of catalytic transformations, acting either as reactants that transfer a germyl (B1233479) group or as intermediates in catalytic cycles. These reactions often involve the formation of new carbon-germanium (C-Ge) bonds, which are crucial for synthesizing organogermanium compounds. Organogermanium compounds have shown potential in diverse fields, including synthetic chemistry, materials science, and medicinal chemistry. chinesechemsoc.orgchinesechemsoc.org
One significant area is the addition of hydrogermanes across unsaturated carbon-carbon bonds, known as hydrogermylation. This reaction is a direct and atom-economic method for constructing C-Ge bonds. chinesechemsoc.orgchinesechemsoc.org While early developments in hydrogermylation relied on free radical initiators or Lewis acid catalysts, transition metal catalysts have become increasingly important. chinesechemsoc.orgrsc.org
Beyond hydrogermylation, this compound derivatives have been explored in other catalytic contexts. For instance, bis(catecholato)germanes have demonstrated Lewis acidity and catalytic activity in reactions such as the Friedel-Crafts alkylation of indoles and β-nitrostyrene derivatives, hydrosilylation of aldehydes, and hydroboration of alkynes. researchgate.netuwo.cabohrium.com These examples highlight the potential of germanium compounds to act as catalysts in various organic transformations.
Hydrogermylation Catalysis for C-Ge Bond Formation
Hydrogermylation, the addition of a Ge-H bond across a multiple bond (such as C=C or C≡C), is a cornerstone reaction for synthesizing organogermanium compounds. Catalytic hydrogermylation offers a controlled and efficient route to these valuable intermediates. chinesechemsoc.orgrsc.orgchinesechemsoc.org
Transition Metal Catalysis (e.g., Cu-catalyzed hydrogermylation)
Transition metals play a significant role in catalyzing hydrogermylation reactions. Various transition metal complexes, including those based on Pd, Ru, Rh, Pt, Fe, Mn, and Co, have been employed. rsc.orgchemrxiv.orgnih.gov These catalysts activate the Ge-H bond, facilitating the addition to alkenes or alkynes.
Copper catalysis has emerged as a particularly effective strategy for hydrogermylation, including asymmetric variants. For example, Cu-catalyzed asymmetric intermolecular hydrogermylation of activated alkenes with hydrogermanes has been developed to construct enantioenriched carbon- and germanium-stereogenic germanes. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org This process involves the in-situ generation of a key [Cu-Ge] species, which then undergoes enantioselective insertion of the alkene. chinesechemsoc.orgchinesechemsoc.org
Detailed research findings in Cu-catalyzed hydrogermylation have shed light on the reaction mechanism. Density functional theory (DFT) studies suggest that a [Cu/ligand-Ge] species acts as a key intermediate, and its nucleophilic addition to the alkene is the stereochemistry-determining step. chinesechemsoc.orgchinesechemsoc.org
Studies on NHC-supported copper(I) triphenylgermyl complexes have also validated them as catalytic intermediates in hydrogermylation of Michael acceptors, demonstrating the nucleophilicity at the germanium center in these copper-germane species. researchgate.netnih.govrsc.org
Ligand Design and Enantioselectivity in Catalytic Hydrogermylation
Achieving high enantioselectivity in catalytic hydrogermylation is a significant challenge in chemical synthesis, particularly for preparing chiral organogermanes. chinesechemsoc.orgchinesechemsoc.org Ligand design is crucial in transition metal-catalyzed asymmetric hydrogermylation, influencing both the chemoselectivity and stereoselectivity of the reaction. chinesechemsoc.orgchinesechemsoc.org
Chiral ligands, such as diphosphine ligands like BINAP, Segphos, and Ph-BPE, have been investigated in Cu-catalyzed asymmetric hydrogermylation. chinesechemsoc.orgchinesechemsoc.org These ligands play a critical role in the formation of the catalytically active metal-germane species and in controlling the enantioselective insertion of the unsaturated substrate. chinesechemsoc.orgchinesechemsoc.org
Research has shown that the choice of ligand can dramatically impact the reaction outcome, affecting the yield and enantiomeric ratio of the hydrogermylation product. chinesechemsoc.orgchinesechemsoc.org For instance, in the CuOAc-catalyzed conjugated addition of chalcone (B49325) with p-tolylthis compound, different chiral ligands resulted in varying yields and enantioselectivities. chinesechemsoc.orgchinesechemsoc.org
The development of effective chiral catalytic systems that suppress undesired side reactions while promoting enantioselective hydrogermylation is essential for advancing the synthesis of chiral organogermanes. chinesechemsoc.orgchinesechemsoc.org
Development of Novel Germanium-Based Catalysts
The development of novel catalysts based on germanium is an active area of research, driven by the desire to find alternatives to expensive and less abundant precious metal catalysts. uwo.ca Germanium is more abundant and cheaper than elements like platinum and palladium. uwo.ca
Novel catalytically active cationic Ge(II) compounds have been synthesized and show promise as catalysts in organosilicon chemistry, such as the oxidative coupling of hydrosil(ox)anes with aldehydes and ketones. acs.org These Ge(II)-based compounds have demonstrated stability to air and moisture, making them easier to handle. acs.org
Bis(catecholato)germanes represent another class of germanium compounds being explored as Lewis acid catalysts for various organic reactions. researchgate.netuwo.cabohrium.com Their catalytic activity and the ability to tune product selectivity with donor additives highlight their potential as alternatives to transition metal catalysts. uwo.ca
Furthermore, novel germanium-based photoinitiators, such as acylgermanes, have been developed for radical photopolymerization reactions. acs.org These compounds generate reactive germyl radicals upon irradiation, initiating polymerization. acs.org
Research also extends to the development of germanium-containing materials for specific catalytic applications, such as novel cobalt germanium hydroxide (B78521) for electrochemical water oxidation, demonstrating good catalytic activity and stability. nih.gov
Analytical and Environmental Detection Methodologies for Germane
Development of Highly Sensitive Germane Detection Techniques
The need for highly sensitive techniques for this compound detection stems from its potential presence at very low concentrations, especially in environmental monitoring and high-purity gas analysis for semiconductor manufacturing. Advances in analytical instrumentation have enabled the detection of this compound at trace and ultra-trace levels.
Spectroscopic Methods for Trace Analysis
Spectroscopic methods are powerful tools for analyzing the interaction between matter and electromagnetic radiation, providing insights into molecular structure, composition, and concentration. fiveable.me Various spectroscopic techniques can be applied to the trace analysis of this compound, leveraging its unique spectral properties. While spectroscopy has limitations in trace analysis for some substances, certain variants of molecular spectroscopy are suitable for gases. hellma.com
Techniques such as Infrared (IR) spectroscopy can identify molecular vibrations specific to this compound. fiveable.me Atomic emission spectroscopy (AES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive techniques capable of detecting trace elements, including germanium, by analyzing emitted light or mass-to-charge ratios after excitation or ionization. fiveable.mesolubilityofthings.comuctm.edu ICP-MS, in particular, has been investigated as a highly sensitive and selective detector for gas chromatography in the analysis of trace impurities in specialty and electronic gases, including this compound. spectroscopyonline.com Under optimized conditions, the detection of this compound down to 5 ppt (B1677978) has been reported using GC-ICP-MS. spectroscopyonline.com
Chromatographic Separation Coupled with Detection
Chromatography is a fundamental technique for separating components within a mixture based on their differential interactions with a mobile and a stationary phase. analytica-world.comprosep-ltd.com Coupling chromatographic separation with sensitive detection methods is a common approach for the analysis of complex gas mixtures containing this compound. Gas Chromatography (GC) is particularly relevant for this compound analysis, as it is suitable for substances that can be transferred into the gas phase without decomposition. gerstel.com
In GC, the separated substances eluting from the column are directed to a detector. analytica-world.comgerstel.com Various detectors can be used, and the choice depends on the target analytes and required sensitivity. analytica-world.comgerstel.com For this compound analysis, sensitive detectors are crucial for achieving low detection limits. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique that provides both separation and identification of components by comparing their mass spectra with libraries. researchgate.net GC-MS has been used to study the impurity composition of high-purity monothis compound, with detection limits for identified substances ranging from 2 × 10–7 to 1 × 10–4 mol %. researchgate.net
Other sensitive detectors coupled with GC for this compound analysis include Atomic Emission Detection (AED) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). spectroscopyonline.com GC-AED and GC with reductive gas detection (RGD) have shown detection limits around 5–10 ppb for this compound. spectroscopyonline.com Interfacing a packed-column GC system to an older ICP-MS system allowed for the detection of this compound at 7 ppb. spectroscopyonline.com Pulsed discharge helium ionization detection (PDHID) coupled with GC has also been used, achieving detection limits in the range of 4–8 ppb for hydride gas impurities including this compound. spectroscopyonline.com
Research has explored the use of capillary adsorption columns packed with materials like silica (B1680970) gel, carbon sorbent, and poly(trimethylsilylpropyne) for the separation of impurities in high-purity this compound by GC-MS, demonstrating high resolution of chromatographed substances. researchgate.net
Sampling and Preconcentration Strategies for Environmental Matrices
Environmental monitoring of this compound requires effective sampling and preconcentration strategies to collect representative samples and achieve sufficiently low detection limits, especially when dealing with trace concentrations in complex environmental matrices like air. fiveable.mefiveable.meundp.org
Air sampling methods are essential for assessing air quality and identifying pollutants. fiveable.me These methods can be broadly categorized into active and passive sampling. fiveable.me Active sampling involves using pumps to draw a specific volume of air through a collection medium, allowing for precise quantification of pollutants. fiveable.mefiveable.me Passive sampling relies on diffusion to collect air samples over time, offering a simpler and more cost-effective approach. fiveable.mefiveable.me The selection of the sampling method depends on factors such as the target analytes, required sensitivity, and environmental conditions. fiveable.me
For trace analysis in environmental samples, a preconcentration step is often necessary to reach the required detection limits. ncsu.edu Preconcentration techniques aim to enrich the analyte concentration from a large sample volume into a smaller volume or onto a solid phase. Solid phase extraction (SPE) is a widely used preconcentration method for analytes in various matrices, including aqueous samples. ncsu.edunih.govmdpi.com SPE involves partitioning analytes between a liquid sample and a solid sorbent material. ncsu.edumdpi.com This technique can also help remove interfering components from the matrix. ncsu.edu Other preconcentration methods include solid phase microextraction (SPME) and liquid-phase microextraction (LPME), which require smaller volumes of solvents. ncsu.edunih.govmdpi.com
While the provided search results discuss sampling and preconcentration in the context of environmental analysis and various pollutants, specific details on sampling and preconcentration protocols specifically for this compound in diverse environmental matrices (air, water, soil) were not extensively detailed. However, the general principles of air sampling (active and passive) and preconcentration techniques like SPE and microextraction are applicable. For gaseous this compound, air sampling onto appropriate sorbent materials followed by thermal desorption or solvent extraction could be employed as preconcentration strategies before chromatographic or spectroscopic analysis.
Calibration and Validation Protocols for this compound Measurements
Accurate and reliable this compound measurements require robust calibration and validation protocols. Calibration involves establishing the relationship between the instrument's response and the known concentration of the analyte. This is typically done using calibration standards of known this compound concentrations. Validation ensures that the analytical method is suitable for its intended purpose, demonstrating its accuracy, precision, sensitivity, and selectivity.
Calibration procedures for measuring instruments are governed by various standards and guidelines, such as those provided by EURAMET and ISO/IEC 17025, which define general requirements for the competence of testing and calibration laboratories. atlascopco.comptb.deeuramet.orgdeprag.com These standards emphasize the importance of traceability of measurement results to national measurement standards. atlascopco.comdeprag.com
For this compound detection, calibration of gas detectors is crucial. Most commercial this compound detectors can detect concentrations in the low ppm range. forensicsdetectors.com Calibration of these detectors is recommended at least annually under normal conditions and following exposure to high gas concentrations. forensicsdetectors.com
Validation of analytical methods for this compound would involve assessing parameters such as detection limits, quantification limits, linearity, accuracy (bias), precision (repeatability and reproducibility), and specificity. The detection limits for this compound using techniques like GC-ICP-MS (5 ppt) and GC-AED/RGD (5-10 ppb) highlight the sensitivity achievable with modern methods. spectroscopyonline.com Linearity studies are also part of validation to ensure the detector response is proportional to the this compound concentration over a specific range. spectroscopyonline.com
Future Research Directions and Emerging Trends in Germane Chemistry
Exploration of Hypervalent Germane Species
Hypervalent compounds, which feature a central main-group element with more than eight valence electrons, represent a fascinating area of structural and reactive chemistry. In germanium chemistry, the study of hypervalent species is an emerging frontier with significant potential. These compounds often exhibit unusual geometries and reactivity, making them targets for both fundamental research and practical applications.
Future research is directed towards the synthesis and characterization of novel hypervalent germanium compounds. researchgate.netnih.gov These often take the form of cyclic molecules like germatranes and germocanes, which are stabilized by intramolecular coordination. nih.gov The synthesis of such compounds typically involves the reaction of tetrahalogermanes or other germanium precursors with multifunctional ligands, such as triamines. nih.govrsc.org
A key area of investigation is the detailed structural analysis of these molecules. X-ray crystallography is a crucial tool, revealing distorted trigonal-bipyramidal or pseudo-octahedral geometries around the central germanium atom. rsc.org These experimental structures provide validation for theoretical models of bonding in hypervalent molecules. Computational studies, particularly using Density Functional Theory (DFT), are employed to understand the nature of the bonding, the stability of the compounds, and the reaction mechanisms involved in their formation. nih.govrsc.org Research has focused on understanding the nature of the transannular dative bond (N→Ge), a defining feature of these structures. nih.govrsc.orgrsc.org
The reactivity of these hypervalent species is another critical research avenue. While some hypervalent dihalogermanium complexes have shown limited reactivity towards certain reagents, this inertness is itself a subject of study, providing insights into the stability of the hypervalent framework. rsc.org Understanding how the hypervalent nature of the germanium center influences bond strengths and reaction pathways is essential for designing new catalysts or chemical synthons.
Table 1: Investigated Properties of Hypervalent this compound Species
| Research Area | Key Techniques & Focus | Findings and Future Directions |
|---|---|---|
| Synthesis | Reaction of GeHal₄ with multifunctional ligands (e.g., triamines). nih.govrsc.org | Development of new synthetic routes to expand the library of stable hypervalent germanium compounds. |
| Structural Analysis | Single-crystal X-ray diffraction. rsc.org | Elucidation of complex geometries, such as distorted trigonal bipyramids, and understanding structure-property relationships. |
| Bonding & Stability | Density Functional Theory (DFT) calculations. nih.gov | Probing the nature of the N→Ge transannular interaction and predicting the stability of new molecular designs. |
| Reactivity | Reactivity studies with various nucleophiles and electrophiles. rsc.org | Exploring the potential of hypervalent species as precursors for novel germanium compounds and materials. |
Interdisciplinary Studies at the Interface of this compound Chemistry and Nanoscience
The intersection of this compound chemistry and nanoscience is a highly active and promising field. This compound and its organic derivatives, such as diphenylthis compound (B155566), are vital precursors for the synthesis of germanium-based nanomaterials, including nanoparticles and nanowires. nthu.edu.twutexas.eduacs.org These materials are of significant interest due to their unique electronic and optical properties, which make them suitable for applications in next-generation electronics, optoelectronics, and energy storage. rsc.orgwaferworld.com
One of the key research trends is the development of controlled synthesis methods for germanium nanowires. utexas.edu Techniques such as supercritical fluid-liquid-solid (SFLS) and supercritical fluid-solid-solid (SFSS) growth are being explored. nthu.edu.tw These methods involve the thermal decomposition of a germanium precursor in the presence of metallic nanocrystals that act as seeds to direct nanowire growth. nthu.edu.twmpg.de Future work will focus on refining these processes to achieve greater control over nanowire diameter, length, crystallinity, and purity, as contamination from catalysts can be a significant drawback. mdpi.com
Similarly, the synthesis of germanium nanoparticles with uniform size is a major research goal. rsc.org Colloidal synthesis methods are being developed that avoid harsh reducing agents, making the processes safer and more scalable. utexas.eduacs.org The relationship between the chemical structure of the this compound precursor and the morphology of the resulting nanomaterials is an area of active investigation, aiming to establish clear "precursor structure-nanomorphology" correlations. researchgate.net
The application of these nanomaterials is a significant driver of research. For instance, germanium nanoparticles are being investigated as high-capacity anode materials for lithium-ion batteries. rsc.org Carbon-coated germanium nanowires have also shown promise in this area. acs.org The unique properties of germanium, such as its high charge carrier mobility, make it an attractive material for advanced electronic devices. waferworld.com
Table 2: this compound in Nanomaterial Synthesis
| Nanomaterial | Synthesis Method | This compound Precursor Example | Key Research Focus | Potential Application |
|---|---|---|---|---|
| Germanium Nanowires | Supercritical Fluid Synthesis (SFLS/SFSS) nthu.edu.tw | Diphenylthis compound nthu.edu.twacs.org | Control over diameter, length, and crystallinity; catalyst-free growth. mdpi.com | High-speed transistors, sensors. utexas.edu |
| Germanium Nanoparticles | Colloidal Synthesis / Thermal Reduction rsc.orgacs.org | Germanium Iodides (GeI₂, GeI₄) acs.org | Size control, uniform morphology, scalable and safer synthesis routes. rsc.orgacs.org | Anodes for Lithium-ion batteries. rsc.org |
| Germanium Nanocrystals | Hot-Injection Method utexas.edu | Diphenylthis compound utexas.edu | Narrowing size distributions, creating superlattices. | Phase-change memory, photovoltaics. utexas.edu |
Advancements in In Situ Monitoring of this compound Reactions
This compound is widely used in industrial processes like Chemical Vapor Deposition (CVD) for the production of semiconductor thin films and nanostructures. beilstein-journals.orgresearchgate.net The precise control of these processes is critical for manufacturing high-quality electronic devices. A significant emerging trend is the development and application of in situ monitoring techniques to observe and control this compound reactions in real-time. nthu.edu.tw
In situ monitoring provides immediate feedback on reaction parameters, allowing for rapid process optimization and a deeper understanding of reaction mechanisms. nthu.edu.tw For this compound-based CVD, techniques such as optical emission spectroscopy (OES) are being used to monitor the plasma environment. rsc.org By analyzing the emission spectra of species like Ge, H, and C₂ radicals in the plasma, researchers can correlate process parameters (e.g., precursor concentration) with the properties of the resulting film, such as the successful incorporation of germanium-vacancy (GeV) color centers in diamond. rsc.org
Another approach involves monitoring the physical changes of the substrate during deposition. In micro-CVD, where a microheater is used to selectively decompose the precursor, changes in the heat conductance and heat capacity of the micro-device can be monitored in real-time to determine the thickness of the deposited film. scispace.com This method avoids the need for dedicated thickness probes and allows for precise control over the deposition process.
Future research will likely focus on integrating multiple in situ techniques to gain a more comprehensive picture of this compound reactions. Combining spectroscopic methods with physical measurements can provide a wealth of data to validate kinetic models and enable more sophisticated process control. utwente.nl The goal is to move from empirical process development to a more rational design based on a fundamental understanding of the underlying chemistry, facilitated by real-time analytical data.
Sustainable and Energy-Efficient Methodologies in this compound Utilization and Synthesis
As the applications of germanium in high-technology sectors grow, so does the importance of developing sustainable and energy-efficient methods for both the synthesis of this compound and its utilization.
Traditional synthesis routes for this compound can involve hazardous reagents. youtube.com Current research is focused on developing "greener" synthetic pathways. A prominent example is the reduction of germanium dioxide (GeO₂), a common industrial source of germanium, using sodium borohydride (B1222165) in an aqueous solution. google.comresearchgate.net This method offers a high-yield route to high-purity this compound while avoiding more dangerous reducing agents like lithium aluminum hydride. youtube.comgoogle.com Other explored methods include electrochemical reduction and plasma-based synthesis, which could offer alternative sustainable routes. wikipedia.org
In terms of utilization, a major driver is the superior energy efficiency of germanium-based electronic devices compared to their silicon counterparts. eurekalert.orgsciencedaily.com Germanium's lower bandgap and high charge carrier mobility allow transistors to operate at lower supply voltages, leading to reduced power consumption. waferworld.comeurekalert.org This is particularly important for the development of next-generation energy-efficient computing and communication technologies. waferworld.comsemiengineering.com Research into Si₁₋ₓGeₓ alloys and pure germanium channels in transistors continues to demonstrate significant potential for reducing the energy footprint of electronic devices. semiengineering.com
The future in this area will involve a holistic approach, considering the entire lifecycle of this compound. This includes optimizing synthesis to reduce waste and energy input, improving the efficiency of its use in manufacturing (e.g., higher precursor utilization in CVD), and leveraging the energy-saving properties of the final germanium-containing products.
Table 3: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Aluminum Chloride | AlCl₃ |
| Diphenylthis compound | (C₆H₅)₂GeH₂ |
| This compound | GeH₄ |
| Germanium Dioxide | GeO₂ |
| Germanium Tetrachloride | GeCl₄ |
| Germanium Tetrahalides | GeX₄ (X=F, Cl, Br, I) |
| Lithium Aluminum Hydride | LiAlH₄ |
| Lithium Chloride | LiCl |
| Sodium Borohydride | NaBH₄ |
Q & A
Q. How does germane cognitive load influence experimental design in educational research?
this compound cognitive load refers to the mental effort directed toward schema construction and automation, critical for learning efficiency. In experimental design, researchers must balance this compound, intrinsic (complexity of material), and extraneous (irrelevant) cognitive loads. For example, Sweller's cognitive load theory suggests using segmented instructional materials and interactive simulations to optimize this compound load . Methodologically, this involves pre-testing interventions to measure cognitive load via validated tools like the NASA-TLX scale and iteratively refining designs to minimize extraneous load while maximizing this compound processing.
What criteria ensure research questions are this compound to study objectives?
this compound research questions must align explicitly with the study's aims, avoiding broad or tangential inquiries. Key criteria include:
- Specificity : Questions should isolate variables (e.g., "How does X affect Y under Z conditions?").
- Theoretical grounding : Link to existing literature gaps (e.g., unresolved contradictions in prior studies).
- Feasibility : Ensure questions are answerable within methodological constraints (e.g., sample size, tools). For instance, in hypothesis-driven research, questions should map directly to operationalized variables and testable predictions .
Advanced Research Questions
Q. What methodological strategies enhance the identification of this compound themes in qualitative data analysis?
Thematic analysis requires iterative coding to distill data into themes directly addressing research questions. Strategies include:
- Inductive-deductive hybrid coding : Use predetermined codes (e.g., conceptual, relational) to guide analysis while allowing emergent themes .
- Intersectional analysis : Cross-reference codes with participant characteristics (e.g., demographics) to uncover context-specific patterns.
- Reflexive memoing : Document researcher biases and decision-making processes to ensure themes remain anchored to the data corpus . For example, in health services research, Bradley et al. (2007) combined relationship codes (e.g., "barrier-facilitator") with participant codes to generate actionable taxonomies .
Q. How can researchers address contradictions in data this compound to hypothesis testing?
Contradictions often arise from methodological artifacts (e.g., sampling bias) or contextual variability. Strategies include:
- Triangulation : Combine quantitative (e.g., surveys) and qualitative (e.g., interviews) data to validate findings .
- Sensitivity analysis : Test hypotheses under varying assumptions (e.g., excluding outliers).
- Replication protocols : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to enable independent verification . The DFG emphasizes transparent reporting of data sources and reuse conditions to mitigate interpretative conflicts .
Q. How do mixed methods (MM) sampling techniques ensure the inclusion of this compound variables in interdisciplinary studies?
MM sampling integrates probability (quantitative) and purposive (qualitative) approaches to capture critical variables. Prototypes include:
- Concurrent sampling : Collect data from distinct subgroups simultaneously (e.g., patients and providers in healthcare studies).
- Multilevel sampling : Nest qualitative samples within quantitative cohorts (e.g., selecting interview participants from survey respondents). These techniques ensure representativeness while prioritizing depth in variables this compound to the research question, such as socio-cultural factors in behavioral studies .
Q. How do research warrants vary across methodologies regarding this compound credibility factors?
A research warrant justifies methodological choices based on disciplinary norms. Examples include:
- Ethnography : Long-term fieldwork and thick description to establish credibility .
- Experimental research : Transparency in raw data and analytical pipelines for confirmability .
- Participatory research : Collaborative design with stakeholders to ensure relevance and ethical rigor . Each tradition requires tailored documentation, such as audit trails in qualitative studies or preregistration in experimental designs .
Methodological Tables
Q. Table 1: Cognitive Load Types and Mitigation Strategies
Q. Table 2: Code Types for Thematic Analysis
| Code Type | Purpose | Example |
|---|---|---|
| Conceptual | Categorize core ideas | "Barriers to access" |
| Relational | Identify interactions | "Policy → Implementation gap" |
| Perspective | Capture participant views | "Patient dissatisfaction" |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
